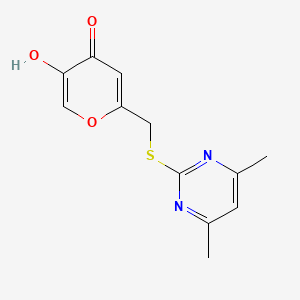

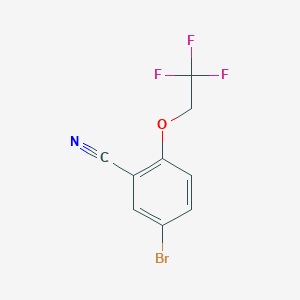

![molecular formula C6H3N2NaO3S2 B1455040 苯并[c][1,2,5]噻二唑-4-磺酸钠 CAS No. 21110-86-1](/img/structure/B1455040.png)

苯并[c][1,2,5]噻二唑-4-磺酸钠

描述

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate is a useful research compound. Its molecular formula is C6H3N2NaO3S2 and its molecular weight is 238.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光伏

苯并[c][1,2,5]噻二唑-4-磺酸钠由于其强大的电子接受性能,被用于光伏应用。它被纳入有机光伏电池以提高能量转换效率。该化合物有助于创建电子给体-受体系统,这对光的吸收和电流的产生至关重要 .

荧光传感器

该化合物由于其在激发后发射荧光的特性,可用作荧光传感器。它在检测环境条件变化或特定离子或分子的存在方面特别有用,这在生物和化学传感应用中至关重要 .

有机光催化剂

作为一种有机光催化剂,苯并[c][1,2,5]噻二唑-4-磺酸钠在可见光下促进反应。这种应用在绿色化学中非常重要,在绿色化学中,光可以作为清洁能源来催化化学反应 .

作用机制

Target of Action

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate primarily targets Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and quenching of fluorescence in PAAs . The presence of an intramolecular charge transfer mechanism during light absorption is reinforced, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . Moreover, it exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

属性

IUPAC Name |

sodium;2,1,3-benzothiadiazole-4-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S2.Na/c9-13(10,11)5-3-1-2-4-6(5)8-12-7-4;/h1-3H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITVNBJVPLNZSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743351 | |

| Record name | Sodium 2,1,3-benzothiadiazole-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21110-86-1 | |

| Record name | Sodium 2,1,3-benzothiadiazole-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

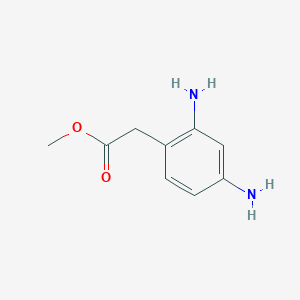

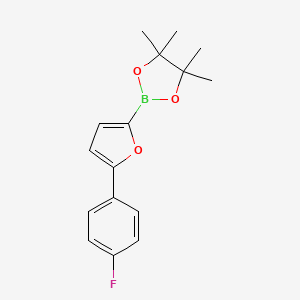

![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)

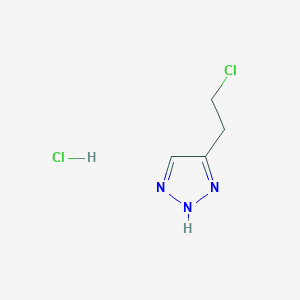

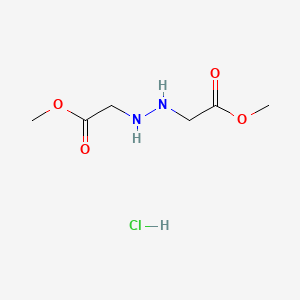

![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)

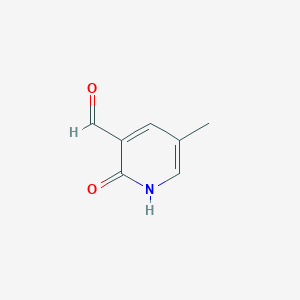

![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)

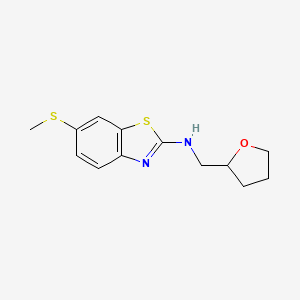

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)